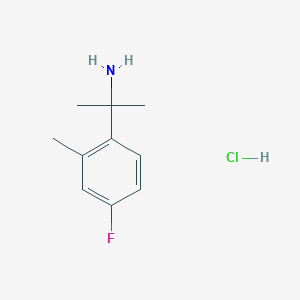

2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN. It is a derivative of phenylpropanamine, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is often used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

Scientific Research Applications

1. Neuropharmacology:

The primary application of 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride lies in its interaction with neurotransmitter systems. It acts as a releasing agent for monoamines such as dopamine, norepinephrine, and serotonin, leading to increased neurotransmission. This mechanism is crucial for understanding its stimulant properties and potential therapeutic uses in treating conditions like ADHD and depression.

2. Medicinal Chemistry:

Research has indicated that the compound can serve as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that may enhance efficacy or reduce side effects in drug formulations. The compound's synthesis typically involves alkylation reactions or reductive amination techniques, which are essential for producing derivatives with varied biological activities.

3. Structure-Activity Relationship Studies:

Studies exploring the structure-activity relationships (SAR) of related compounds have highlighted how specific substitutions on the aromatic ring can influence biological activity. For instance, modifications that enhance lipophilicity or receptor binding affinity can lead to improved pharmacological profiles .

Case Study 1: Stimulant Properties

A study investigating the stimulant effects of this compound demonstrated significant increases in locomotor activity in animal models. The findings suggest potential applications in treating attention deficit disorders, where increased dopaminergic activity is beneficial.

Case Study 2: Antagonism of TRPV1 Receptors

Another research effort focused on the compound's ability to act as an antagonist at TRPV1 receptors, which are implicated in pain sensation. The study found that modifications to the compound could lead to enhanced analgesic properties while minimizing side effects associated with traditional pain medications .

Industrial Applications

Beyond its pharmaceutical potential, this compound may find applications in various industrial sectors:

- Polymer Production: The compound can be utilized as a photoinitiator in polymer synthesis, generating free radicals under UV light to facilitate polymerization processes .

- Chemical Intermediates: Its role as an intermediate in synthesizing other chemicals positions it as a valuable component in industrial chemistry .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-Fluorophenyl)propan-2-amine hydrochloride: Similar structure but lacks the methyl group on the phenyl ring.

2-Fluoro-4-methylaniline: Contains a similar fluorine and methyl substitution pattern but differs in the amine group position.

Uniqueness

2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .

Biological Activity

2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride, also known as 4-Fluoro-2-methyl-2-(propan-2-yl)aniline, is a synthetic organic compound notable for its unique chemical structure and potential biological activities. Its molecular formula is C₁₀H₁₄ClFN, with a molecular weight of approximately 167.23 g/mol. The compound features a propan-2-amine backbone substituted with a fluorinated aromatic group, which significantly influences its pharmacological properties.

The presence of the fluorine atom and the methyl group on the phenyl ring enhances the compound's stability, lipophilicity, and ability to permeate biological membranes. This distinctive profile positions it as a valuable candidate for research in medicinal chemistry and pharmacology.

The biological activity of 2-(4-Fluoro-2-methylphenyl)propan-2-amine is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Studies indicate that this compound may influence various biochemical pathways, particularly those associated with neurotransmitter systems such as dopamine and serotonin .

Interaction with Receptors

Research has shown that compounds similar to 2-(4-Fluoro-2-methylphenyl)propan-2-amine can act as agonists or antagonists at specific receptor sites. For instance, structural analogs have demonstrated selective activity towards dopamine receptors, potentially offering therapeutic applications in neuropsychiatric disorders .

Biological Activity and Therapeutic Potential

The compound's interactions with biological systems suggest several therapeutic applications:

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective properties by modulating dopaminergic pathways, which could be relevant in treating conditions like Parkinson's disease .

- Antioxidant Properties : Some studies highlight the antioxidant capacity of structurally related compounds, suggesting that 2-(4-Fluoro-2-methylphenyl)propan-2-amine may also possess similar properties, potentially aiding in the management of oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how 2-(4-Fluoro-2-methylphenyl)propan-2-amine stands out among similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-(4-Fluorophenyl)propan-2-amine | Lacks the methyl group on the phenyl ring |

| 1-(4-Methylphenyl)propan-2-amine | Lacks the fluorine atom on the phenyl ring |

| 1-(4-Chloro-2-methylphenyl)propan-2-amine | Contains a chlorine atom instead of fluorine |

The unique combination of substituents enhances its pharmacological profile compared to these analogs.

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to 2-(4-Fluoro-2-methylphenyl)propan-2-amine:

- Dopaminergic Activity : A study investigating various analogs found that certain derivatives exhibited selective agonistic activity at dopamine receptors, which could be leveraged for therapeutic interventions in mood disorders .

- Antioxidant Studies : Research into related nitrones has shown significant antioxidant activity, highlighting the potential for developing new agents based on the structure of 2-(4-Fluoro-2-methylphenyl)propan-2-amine for oxidative stress-related diseases .

- Neuroprotective Applications : Experimental models have demonstrated that compounds similar to this amine can protect dopaminergic neurons from degeneration, supporting their use in neurodegenerative disease research .

Properties

Molecular Formula |

C10H15ClFN |

|---|---|

Molecular Weight |

203.68 g/mol |

IUPAC Name |

2-(4-fluoro-2-methylphenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H14FN.ClH/c1-7-6-8(11)4-5-9(7)10(2,3)12;/h4-6H,12H2,1-3H3;1H |

InChI Key |

ZWXFNSMMVVYTQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C)(C)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.